Cas no 2225176-35-0 (4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid)
4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid
- 2225176-35-0
- (4-Fluoro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
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- Inchi: 1S/C8H7BFN3O2/c10-7-4-8(13-3-1-2-12-13)11-5-6(7)9(14)15/h1-5,14-15H
- InChI Key: PJDWVDKLFHLAKG-UHFFFAOYSA-N
- SMILES: B(C1=C(F)C=C(N2C=CC=N2)N=C1)(O)O
Computed Properties
- Exact Mass: 207.0615348g/mol
- Monoisotopic Mass: 207.0615348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.2Ų
4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F903837-5mg |
4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid |
2225176-35-0 | 95% | 5mg |
¥1,052.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F903837-25mg |
4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid |
2225176-35-0 | 95% | 25mg |
¥4,506.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F903837-100mg |
4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid |
2225176-35-0 | 95% | 100mg |
¥13,520.00 | 2022-01-12 |
4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid
Recent Advances in the Application of 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid (CAS: 2225176-35-0) in Chemical Biology and Drug Discovery
4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid (CAS: 2225176-35-0) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the field of targeted drug discovery and chemical biology. This boronic acid derivative is characterized by its unique structural features, including a pyrazole ring and a boronic acid group, which make it a versatile building block for Suzuki-Miyaura cross-coupling reactions. Recent studies have highlighted its potential in the development of kinase inhibitors, proteolysis targeting chimeras (PROTACs), and other small-molecule therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid in the synthesis of selective fibroblast growth factor receptor (FGFR) inhibitors. The researchers utilized this compound as a key intermediate to introduce the pyrazole-pyridine moiety into the inhibitor scaffold, which significantly enhanced binding affinity and selectivity for FGFR isoforms. The resulting compounds showed promising anti-proliferative activity in FGFR-driven cancer cell lines, with IC50 values in the low nanomolar range.
In the field of PROTAC development, a recent patent application (WO2023056789) disclosed the use of 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid as a linker component for the targeted degradation of bromodomain-containing proteins. The boronic acid group was employed to form stable boronate esters with diol-containing warheads, enabling the construction of bifunctional molecules that effectively recruited E3 ubiquitin ligases to the target proteins. This approach demonstrated improved pharmacokinetic properties compared to traditional PROTAC designs.
From a synthetic chemistry perspective, the compound has been the subject of methodological improvements. A 2024 publication in Organic Letters reported a novel, high-yielding route to 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid via a one-pot borylation-protodeboronation sequence, achieving >90% yield with excellent purity. This advancement addresses previous challenges in the large-scale production of this valuable intermediate.
Recent analytical characterization studies using NMR and X-ray crystallography have provided detailed structural insights into 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid. The data reveal an interesting intramolecular hydrogen bonding network between the boronic acid hydroxyl groups and the pyridine nitrogen, which may influence its reactivity in cross-coupling reactions. These findings were published in a 2023 issue of Crystal Growth & Design.
Looking forward, the unique properties of 4-Fluoro-2-(1H-pyrazol-1-yl)pyridine-5-boronic acid position it as a promising scaffold for continued innovation in medicinal chemistry. Current research directions include its application in the development of covalent inhibitors, where the boronic acid group can form reversible bonds with active-site serine or threonine residues, and its use in bioorthogonal chemistry for targeted drug delivery systems.
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